REACTION_SMILES
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[Br:22][c:23]1[cH:24][cH:25][cH:26][cH:27][cH:28]1.[CH3:14][C:15](=[O:16])[c:17]1[cH:18][cH:19][cH:20][o:21]1.[CH3:29][O:30][c:31]1[c:32]([Br:37])[cH:33][cH:34][cH:35][cH:36]1.[OH:1][CH:2]([c:3]1[o:4][cH:5][cH:6][cH:7]1)[c:8]1[cH:9][cH:10][cH:11][cH:12][cH:13]1>>[CH3:14][C:15]([OH:16])([c:17]1[cH:18][cH:19][cH:20][o:21]1)[c:32]1[c:31]([O:30][CH3:29])[cH:36][cH:35][cH:34][cH:33]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Brc1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)c1ccco1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccccc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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OC(c1ccccc1)c1ccco1
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Name
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Type
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product
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Smiles
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COc1ccccc1C(C)(O)c1ccco1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |